

# A Technical Guide to the Natural Sources and Extraction of Taxifolin

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## Compound of Interest

Compound Name: Taxifolin

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**Taxifolin**, also known as dihydroquercetin, is a flavonoid of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. This technical guide provides an in-depth overview of the primary natural sources of **taxifolin** and details the methodologies for its extraction and purification, with a focus on protocols and quantitative data relevant to research and development.

## Natural Sources of Taxifolin

**Taxifolin** is distributed throughout the plant kingdom, but its concentration varies significantly among species and even within different parts of the same plant. Coniferous trees, particularly those of the *Larix* genus, are the most commercially viable sources.

Primary Sources:

- **Coniferous Trees:** The wood, bark, and roots of conifers are the most abundant sources of **taxifolin**. Species of note include the Siberian Larch (*Larix sibirica*), Dahurian Larch (*Larix gmelinii*), European Larch (*Larix decidua*), and Douglas fir (*Pseudotsuga menziesii*).<sup>[1]</sup> The butt logs and roots of larch trees can have **taxifolin** concentrations 2 to 20 times higher than the rest of the wood.<sup>[2]</sup>
- **Milk Thistle (*Silybum marianum*):** The seeds of the milk thistle plant contain **taxifolin** as a component of the silymarin extract.<sup>[1]</sup>

- Other Plant Sources: **Taxifolin** is also found in the Chinese yew (*Taxus chinensis*), *Pinus roxburghii*, and *Cedrus deodara*. It can be isolated from the leaves and bark of species like *Abies nephrolepis*.

Secondary Sources: While not typically used for commercial extraction due to lower concentrations, **taxifolin** is also present in a variety of common foods:

- Fruits and Vegetables: Trace amounts can be found in red onions, apples (particularly the skin), grapes, and broccoli.
- Beverages and Foods: Wine, tea, cocoa, and vinegars aged in cherry wood also contain **taxifolin**.

## Quantitative Analysis of Taxifolin in Natural Sources

The yield of **taxifolin** is highly dependent on the plant species, the specific part of the plant utilized, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: **Taxifolin** Content in Various Larch Species (*Larix* spp.)

Species	Plant Part	Taxifolin Content (mg/g of dry weight)	Reference
<i>Larix decidua</i>	Heartwood	3.3 - 8.4 mg/g	
<i>Larix gmelinii</i>	Wood (UMAE)	119.6 mg/g	
<i>Larix olgensis</i>	Roots (90% Ethanol Reflux)	Purity of 95.0% achieved in extract	
<i>Larix kaempferi</i>	Methanol Extract	3.12 mg/mL (in extract solution)	

Table 2: **Taxifolin** Content in Other Conifers

Species	Plant Part	Taxifolin Content (mg/g of dry weight)	Reference
Abies nephrolepis	Leaves (UAE)	31.03 mg/g	
Abies nephrolepis	Bark (UAE)	1.44 mg/g	

## Extraction and Purification Methodologies

The extraction of **taxifolin** from lignocellulosic materials like larch wood involves separating it from structural polymers such as cellulose and lignin. Several methods have been optimized for this purpose, ranging from conventional solvent-based techniques to more advanced, green technologies.

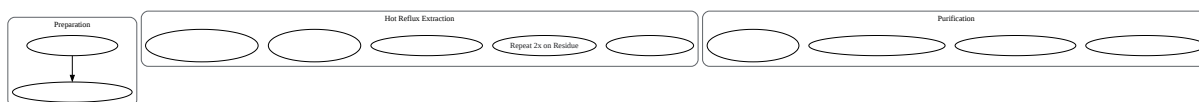
### Conventional Solvent Extraction (Hot Reflux)

This is a traditional and straightforward method for **taxifolin** extraction. It relies on the use of polar solvents at elevated temperatures to solubilize the target compound.

Experimental Protocol (from *Larix olgensis* roots):

- Preparation: Air-dry and crush larch roots into a coarse powder (30-mesh sieve).
- Extraction:
  - Place 200 g of the wood powder into a flask.
  - Add 2000 mL of 90% ethanol (solid-to-liquid ratio of 1:10 g/mL).
  - Heat the mixture to 90°C and maintain under reflux for 3 hours.
  - Filter the extract. Repeat the extraction process on the solid residue two more times.
  - Combine the filtrates from all three extraction cycles.
- Purification (Crystallization):
  - Concentrate the combined extract under reduced pressure.

- Dissolve the concentrated residue in hot water (80°C).
- Induce rapid crystallization by cooling the solution to 4°C.
- Collect the resulting light-yellow powder (**taxifolin** crystals). Multiple recrystallizations can be performed to increase purity.



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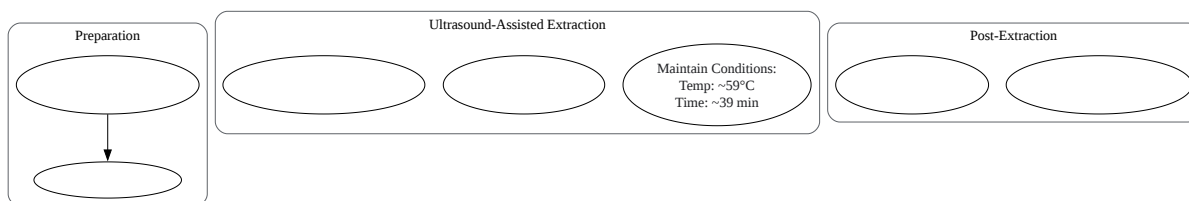
## Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method often results in higher yields in shorter times and at lower temperatures compared to conventional methods.

Experimental Protocol (from *Abies nephrolepis* leaves):

- Preparation: Dry and powder the plant material.
- Extraction:
  - Mix the powdered sample with a 50% (v/v) ethanol-water solution at a liquid-to-solid ratio of 20 mL/g.
  - Place the mixture in an ultrasonic bath or use an ultrasonic probe.

- Apply ultrasound at a frequency of 45 kHz and a power of 160 W.
- Maintain the extraction temperature at 59.19°C (332.19 K).
- Conduct the extraction for 39.25 minutes.
- Post-Extraction:
  - Filter the resulting solution to separate the extract from the solid residue.
  - The extract is then ready for analysis (e.g., HPLC) or further purification.



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## Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and moisture within the plant material, causing a rapid temperature increase and internal pressure buildup that ruptures cell walls, releasing the target compounds.

Experimental Protocol (from *Larix gmelinii* wood):

- Preparation: Obtain finely powdered larch wood.
- Extraction:

- Mix the wood powder with a 60% (v/v) ethanol-water solution.
- Use an optimized liquid-to-solid ratio of 15 mL/g.
- Place the mixture in a microwave extraction vessel.
- Apply microwave irradiation at a power of 406 W for a duration of 14 minutes.
- Post-Extraction:
  - Cool the extract to room temperature.
  - Filter the solution for subsequent analysis by HPLC or for further purification steps.

## Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO<sub>2</sub>), as the extraction solvent. By altering the temperature and pressure, the solvating power of the CO<sub>2</sub> can be precisely controlled. For polar compounds like **taxifolin**, a polar co-solvent (entrainer) such as ethanol is typically required.

General Protocol Parameters:

- Supercritical Fluid: Carbon Dioxide (CO<sub>2</sub>).
- Co-solvent/Entrainer: Ethanol.
- Temperature Range: 35°C - 65°C.
- Pressure Range: 10 MPa - 35 MPa (100 - 350 bar).
- Process: The process often involves alternating between a static phase (allowing the supercritical fluid to equilibrate with the matrix) and a dynamic phase (flushing the extract from the vessel).

## Purification of Taxifolin Extract

Following initial extraction, the crude extract often requires further purification to achieve high-purity **taxifolin** suitable for pharmaceutical applications.

- Crystallization: As described in the reflux protocol, this is a common and effective method for purifying **taxifolin** from a concentrated extract.
- Column Chromatography: For higher purity, column chromatography is employed. A patent describes a method using AB-8 macroporous resin for initial enrichment, followed by normal phase silica gel column chromatography. The elution is performed with a gradient of chloroform and methanol, yielding **taxifolin** with a purity of over 94%.

## Conclusion

The most commercially significant sources of **taxifolin** are the wood and roots of larch species, which contain high concentrations of the flavonoid. While conventional hot reflux extraction is effective, modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer improved efficiency, reduced extraction times, and lower solvent consumption. Supercritical Fluid Extraction represents an environmentally friendly alternative, though optimization is critical. The choice of extraction method will depend on the desired scale, purity requirements, and available equipment. Further purification via recrystallization or column chromatography is necessary to achieve the high-purity **taxifolin** required for advanced research and drug development.

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